

# Structural Elucidation & Analytical Profiling: 4-(4-Chlorophenoxy)-1-butanol

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## Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-1-butanol

Cat. No.: B13035084

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## Introduction & Compound Profile

**4-(4-Chlorophenoxy)-1-butanol** is a bifunctional aliphatic-aromatic ether. Its structure consists of a p-chlorophenol moiety linked to a primary butyl alcohol chain. This specific connectivity creates distinct electronic environments that are easily resolved via NMR spectroscopy.

- IUPAC Name: 4-(4-chlorophenoxy)butan-1-ol
- CAS Number: 10465-47-1
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>ClO<sub>2</sub>
- Molecular Weight: 200.66 g/mol
- Key Structural Features:
  - AA'BB' Aromatic System: Characteristic of para-substituted benzenes.
  - Deshielded Ether Linkage: The methylene adjacent to the phenoxy oxygen.
  - Primary Alcohol: Terminal hydroxyl group with variable exchangeability.

# Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically prepared via Williamson ether synthesis. The following protocol outlines the generation of the sample and the preparation for NMR acquisition.

## Synthesis Workflow (Context)

The compound is synthesized by reacting 4-chlorophenol with 4-chlorobutan-1-ol (or 4-bromobutan-1-ol) in the presence of a base ( $K_2CO_3$ ) and a catalyst (KI) in a polar aprotic solvent (DMF or Acetone).

## NMR Sample Preparation (Self-Validating Protocol)

- Solvent: Deuterated Chloroform ( $CDCl_3$ ) is the standard solvent. It appears as a triplet at 7.26 ppm ( $^1H$ ) and 77.16 ppm ( $^{13}C$ ).
- Concentration: 10–15 mg for  $^1H$  NMR; 30–50 mg for  $^{13}C$  NMR.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]



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Caption: Figure 1. Purification and sample preparation workflow ensuring analyte purity prior to spectral acquisition.

## $^1H$ NMR Spectral Analysis (400 MHz, $CDCl_3$ )

The proton spectrum is characterized by a distinct aromatic region and a clean aliphatic chain. The integration values serve as a primary self-validation tool (Total Protons = 13).

## Data Table

Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Structural Fragment
7.22 – 7.25	Doublet (d)	2H	$J \approx 9.0$	Ar-H (3, 5)	Ortho to Chlorine
6.80 – 6.84	Doublet (d)	2H	$J \approx 9.0$	Ar-H (2, 6)	Ortho to Ether Oxygen
3.96	Triplet (t)	2H	$J \approx 6.2$	-O-CH <sub>2</sub> -	Ether Methylene
3.68 – 3.72	Triplet (t)	2H	$J \approx 6.4$	-CH <sub>2</sub> -OH	Hydroxymethylene
1.83 – 1.90	Multiplet (m)	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -	Internal Methylene (Ether side)
1.70 – 1.77	Multiplet (m)	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -	Internal Methylene (Alcohol side)
1.60 – 2.00	Broad Singlet	1H	-	-OH	Hydroxyl (Exchangeable)

## Interpretation & Causality[2]

- The AA'BB' System: The two doublets in the aromatic region (7.22 and 6.80 ppm) are diagnostic of a para-substituted benzene. The protons ortho to the electronegative oxygen (6.80 ppm) are shielded by resonance donation, while those ortho to chlorine (7.22 ppm) are relatively deshielded.
- Ether vs. Alcohol: The triplet at 3.96 ppm is significantly more deshielded than the triplet at 3.70 ppm. This confirms the connectivity: the ether oxygen (attached to the aromatic ring) exerts a stronger deshielding effect than the aliphatic hydroxyl group.

## <sup>13</sup>C NMR Spectral Analysis (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum confirms the carbon skeleton count (10 distinct signals expected, but symmetry in the aromatic ring reduces this to 8 unique peaks).

## Data Table

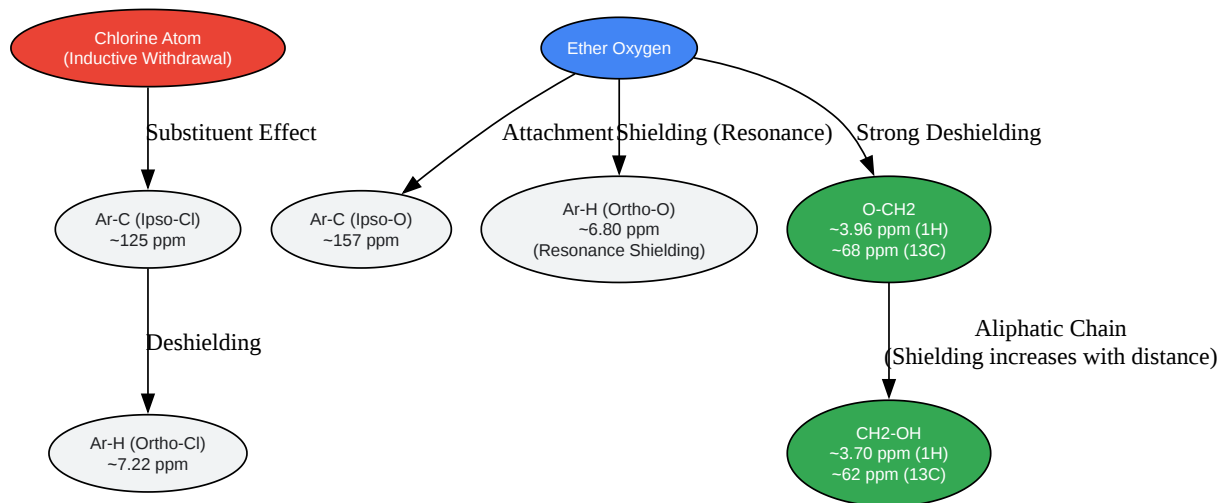
Shift ( $\delta$ ppm)	Type (DEPT)	Assignment	Structural Logic
157.4	Cq	Ar-C (1)	Ipsso to Oxygen (Most Deshielded)
129.3	CH	Ar-C (3, 5)	Ortho to Chlorine
125.6	Cq	Ar-C (4)	Ipsso to Chlorine
115.8	CH	Ar-C (2, 6)	Ortho to Oxygen (Shielded by Resonance)
68.0	CH <sub>2</sub>	-O-CH <sub>2</sub> -	Ether Carbon
62.6	CH <sub>2</sub>	-CH <sub>2</sub> -OH	Alcohol Carbon
29.1	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>2</sub> -	Internal Methylene (Ether side)
25.8	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>2</sub> -	Internal Methylene (Alcohol side)

## Interpretation

- **Symmetry Check:** The presence of two intense CH signals in the aromatic region (129.3 and 115.8 ppm) rather than four confirms the axis of symmetry through the C1-C4 aromatic bond.
- **Functional Group Verification:** The peak at 157.4 ppm is characteristic of a phenolic ether carbon. If the alkylation had failed (leaving free phenol), this shift would differ slightly, and the aliphatic peaks would be absent.

## Structural Assignment Logic (Graphviz)

The following diagram illustrates the connectivity logic used to assign the spectral signals, linking chemical environment to observed shifts.



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Caption: Figure 2. Connectivity map correlating electronic effects (induction/resonance) with observed chemical shifts.

## References

- Williamson Ether Synthesis Context
  - Mandal, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis." Chemistry & Environmental Science.
- Spectral Data Validation (Homologous Series)
  - National Institute of Standards and Technology (NIST). "1-Butanol 1H and 13C NMR Data." NIST Chemistry WebBook.
  - ChemicalBook. "4-Chlorophenol NMR Spectrum."
- General NMR Shift Tables

- Oregon State University. "13C NMR Chemical Shift Table."
- Synthesis of Analogues (Fenticonazole Intermediates)
  - PubChem Compound Summary for CID 117166, 1-(4-Chlorophenyl)butan-1-ol (Isomer comparison).

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## Sources

- 1. 13C NMR Chemical Shift [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
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